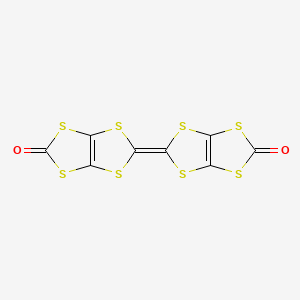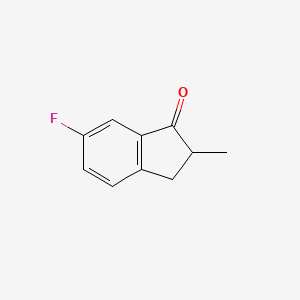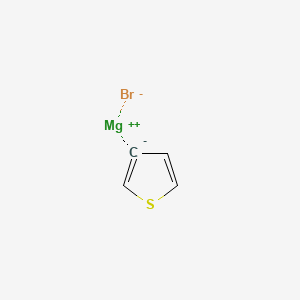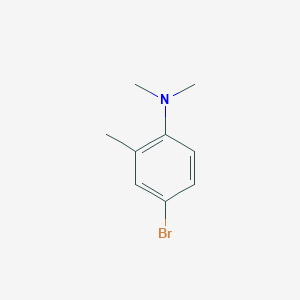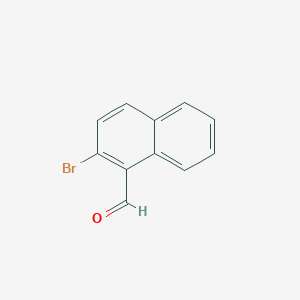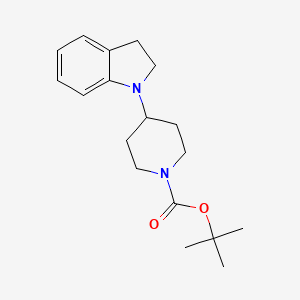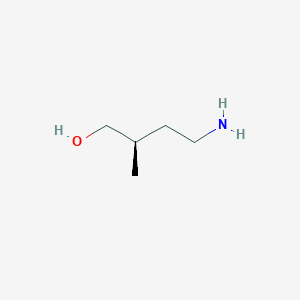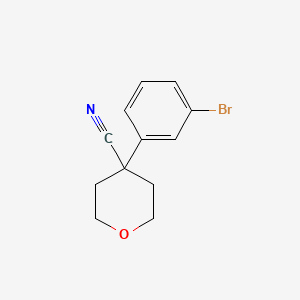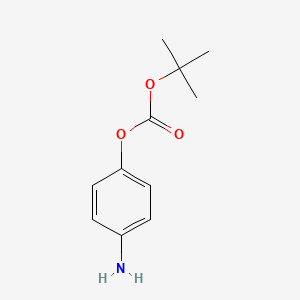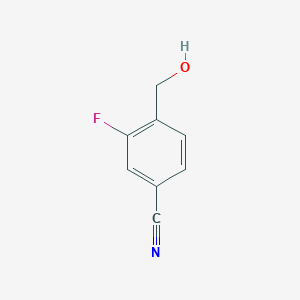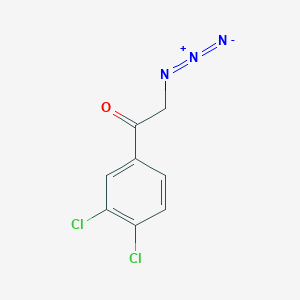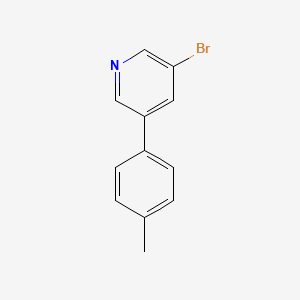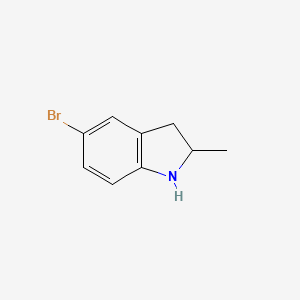
5-bromo-2-methyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methyl-2,3-dihydro-1H-indole is a chemical compound with the CAS Number: 99847-70-8 . It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2-methylindoline . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-bromo-2-methyl-2,3-dihydro-1H-indole is 1S/C9H10BrN/c1-6-4-7-5-8 (10)2-3-9 (7)11-6/h2-3,5-6,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
5-bromo-2-methyl-2,3-dihydro-1H-indole is a liquid at room temperature .
Aplicaciones Científicas De Investigación
Structural and Interactions Analysis
The compound has been utilized in studies exploring intermolecular interactions, structural characterizations, and thermal analyses. One study demonstrated its use in understanding crystal structure via Hirshfeld surface analysis, DFT (Density Functional Theory) calculations, and thermal stability assessments, highlighting its robust thermal stability up to 215 °C (Barakat et al., 2017).
Synthesis and Antitumor Activities
A variant of this compound has been synthesized and evaluated for antitumor activities. The compound exhibited promising inhibitory activity against specific cancer cell lines, indicating its potential in cancer treatment and pharmaceutical research (Houxing, 2009).
Novel Drug Discovery
The compound has contributed to the discovery and development of novel drugs. For example, a related derivative was identified as a clinical candidate for treating cognitive disorders due to its high affinity and selectivity at specific receptor sites (Nirogi et al., 2017).
Synthesis of Brominated Derivatives
Researchers have synthesized brominated derivatives of indole, including those related to 5-bromo-2-methyl-2,3-dihydro-1H-indole, to explore their biological activities, such as antimicrobial and anticancer properties. These studies offer insights into the therapeutic potential of these derivatives (Očenášová et al., 2015).
Antimicrobial Activity
The antimicrobial properties of heterocyclic compounds derived from this molecule have been investigated, demonstrating significant antibacterial activity. This highlights the compound's potential in the development of new antimicrobial agents (Mageed et al., 2021).
Safety And Hazards
The safety information for 5-bromo-2-methyl-2,3-dihydro-1H-indole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . This suggests that 5-bromo-2-methyl-2,3-dihydro-1H-indole and similar compounds may have potential for future drug development.
Propiedades
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOZWGQLGHLQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475181 |
Source


|
| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-2,3-dihydro-1H-indole | |
CAS RN |
99847-70-8 |
Source


|
| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


